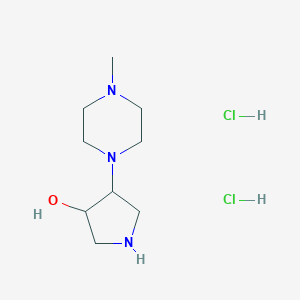

4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride

Description

4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride is a synthetic organic compound featuring a pyrrolidinol backbone substituted with a 4-methylpiperazinyl group at the 4-position. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. The compound’s piperazine moiety is critical for interactions with biological targets, such as G protein-coupled receptors (GPCRs) or ion channels, while the pyrrolidinol group may influence solubility and bioavailability .

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13;;/h8-10,13H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCUFCICXFPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNCC2O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its versatility in drug design. Its structure can influence its interaction with biological targets, making it a candidate for various pharmacological applications. The presence of the pyrrolidine ring enhances its binding properties to specific receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes.

- Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes, which are implicated in neurotransmitter release and modulation of mood disorders .

- Enzyme Inhibition : It may also act as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| PI3K Inhibition | <100 nM | PI3Kδ | |

| Cytotoxicity | 2 μM | MCF-7 (Breast Cancer) | |

| AChE Inhibition | Not specified | AChE |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit promising cytotoxic effects against various cancer cell lines, including MCF-7. The compound's mechanism involves inducing apoptosis in cancer cells, highlighting its potential as an anticancer agent .

- Neurological Applications : Research indicates that the compound can modulate neurotransmitter levels, making it a candidate for treating neurodegenerative diseases. Its ability to inhibit AChE suggests that it could improve cognitive function in Alzheimer's patients by increasing acetylcholine levels in the brain .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The presence of fluorine atoms in similar compounds has been noted to enhance metabolic stability, which may also apply to this compound.

Scientific Research Applications

The compound 4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride is a notable member of the piperazine and pyrrolidine chemical families, recognized for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

- Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its structural characteristics allow it to interact with neurotransmitter receptors, making it a candidate for drugs aimed at treating anxiety and depression .

- Receptor Modulation : Research indicates that this compound may act as a modulator of histamine H3 receptors, which are implicated in several neurological conditions. This modulation can potentially lead to therapeutic effects in diseases such as schizophrenia, Alzheimer’s disease, and attention-deficit hyperactivity disorder .

Biological Research

- Neuropharmacological Studies : The compound has been utilized in studies investigating its effects on serotonin receptors. Its binding affinity to these receptors suggests possible applications in mood regulation therapies .

- Structure-Activity Relationship Studies : It is often employed to elucidate the relationship between chemical structure and biological activity, aiding the design of more effective derivatives with enhanced therapeutic profiles .

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals due to its unique reactivity and stability .

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound demonstrated its ability to significantly enhance serotonin receptor activity in vitro. This finding supports its potential use as an antidepressant agent, providing a foundation for further clinical trials aimed at evaluating its efficacy in human subjects.

Case Study 2: H3 Receptor Antagonism

Research published on H3 receptor antagonists highlighted the effectiveness of compounds similar to this compound in alleviating symptoms associated with CNS disorders. These studies suggest that this compound could lead to the development of new treatments for conditions such as narcolepsy and obesity by modulating histamine signaling pathways .

Table 1: Comparison of Biological Activities

Table 2: Synthetic Routes for Production

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides under basic conditions | High |

| Oxidation | Conversion to corresponding oxides using oxidizing agents | Moderate |

| Reduction | Use of sodium borohydride for selective reduction | High |

Comparison with Similar Compounds

Mechanistic Diversity

- Azimilide Dihydrochloride: Blocks hERG channels, prolonging cardiac action potentials. Its dual inhibition of rapid and slow delayed rectifier K⁺ currents distinguishes it from class III antiarrhythmics like amiodarone .

- Nintedanib : Targets angiokinases (VEGFR, FGFR, PDGFR) with nM affinity, validated in clinical trials for fibrosis and cancer .

Physicochemical Properties

Preparation Methods

Preparation of the Pyrrolidinol Core

The pyrrolidinol moiety, specifically 3-pyrrolidinol, is a key intermediate. According to a Chinese patent (CN113321605A), 1-methyl-3-pyrrolidinol can be prepared using controlled reduction and ring-closure reactions:

- Starting from appropriate precursors, the pyrrolidinol ring is formed via ring formation reactions under controlled conditions.

- Reduction reactions, often using sodium borohydride or borane reagents, are employed to convert keto or aldehyde intermediates into the alcohol function at the 3-position.

- Solvents such as tetrahydrofuran, ethanol, or toluene are commonly used, with reaction conditions including cooling and stirring to optimize yield.

- The product is purified by recrystallization or filtration.

This method provides a high-purity pyrrolidinol intermediate suitable for further functionalization.

Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt form:

- The free base of 4-(4-methyl-1-piperazinyl)-3-pyrrolidinol is treated with hydrochloric acid in an appropriate solvent system, often ethanol or isopropanol.

- The reaction is conducted under stirring at controlled temperature to ensure complete salt formation.

- The dihydrochloride salt precipitates out and is isolated by filtration.

- Further purification may involve washing with cold solvent and drying under vacuum.

This salt form enhances the compound's stability, crystallinity, and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

Detailed Research Findings

Reductive Amination Efficiency : Sodium triacetoxyborohydride is favored for its mild reducing power, allowing selective reductive amination without affecting other functional groups on the pyrrolidinol core. This reagent ensures high yields and purity of the amine-substituted product.

Purification Techniques : Recrystallization and filtration are effective in isolating both the intermediate pyrrolidinol and the final dihydrochloride salt. Use of solvents like ethanol and isopropanol facilitates good crystallinity and purity.

Reaction Conditions Optimization : Controlled temperature and inert atmosphere (where applicable) improve reaction selectivity and minimize side products. Stirring and gradual addition of reagents help maintain homogeneous reaction mixtures.

Scalability : The described methods are amenable to scale-up due to the use of commercially available reagents and straightforward purification steps, making them suitable for industrial pharmaceutical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.